

What are the chemical properties of 11-Mercaptoundecanoic Acid?

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An In-depth Technical Guide to the Chemical Properties of **11-Mercaptoundecanoic Acid**

Introduction

11-Mercaptoundecanoic acid (11-MUA), also known as 11-sufanylundecanoic acid, is a bifunctional organic molecule widely utilized in nanotechnology, surface chemistry, and biosensor development. Its structure, featuring a long C11 alkyl chain with a terminal thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, allows it to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1][2] The thiol group serves as a robust anchor to the metal substrate, while the terminal carboxylic acid group provides a versatile handle for the covalent immobilization of biomolecules, making 11-MUA a critical component in the fabrication of functional biointerfaces.[3] This guide provides a comprehensive overview of the core chemical properties of 11-MUA, detailed experimental protocols, and visualizations of key chemical processes.

General Chemical and Physical Properties

11-MUA is a white to yellowish crystalline solid characterized by the unpleasant odor typical of mercaptans.[4] It is chemically stable under standard ambient and room temperature conditions. Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of 11-Mercaptoundecanoic Acid

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₂ S	[5][6]
Molecular Weight	218.36 g/mol	[6]
Appearance	White to off-white/yellow crystalline solid	[4]
Melting Point	46-50 °C	
Boiling Point	159 °C @ 1 Torr	[7]
Linear Formula	HS(CH ₂) ₁₀ CO ₂ H	
InChI Key	GWOLZNVIRIHJHB-UHFFFAOYSA-N	[5][6]
CAS Number	71310-21-9	[6]

Table 2: Solubility of 11-Mercaptoundecanoic Acid

Solvent	Solubility	Notes	Source
Dimethyl Sulfoxide (DMSO)	~40-50 mg/mL; 200 mg/mL (ultrasonic)	Use of fresh, non-hygroscopic DMSO is recommended.	[1][8]
Ethanol	~40-50 mg/mL	[8]	
Methanol	Sparingly Soluble	[9]	
Chloroform	Sparingly Soluble	[9]	
Water	Insoluble / Very Sparingly Soluble	Solubility can be slightly enhanced with sonication and warming.	[4][8]

Acidity, Reactivity, and Stability

The dual functionality of 11-MUA dictates its chemical reactivity. The thiol group exhibits a pKa typical for alkanethiols, while the carboxylic acid group has a pKa characteristic of fatty acids.

These acidic properties are crucial for its behavior in solution and on surfaces.

Acidity

The acid dissociation constants (pKa) for both the thiol and carboxylic acid moieties are critical for controlling ionization state and reactivity in different pH environments.

Table 3: Acidity Constants (pKa) of 11-Mercaptoundecanoic Acid

Functional Group	Condition	pKa Value	Source
Carboxylic Acid (-COOH)	Predicted	4.78 ± 0.10	[7][9]
Carboxylic Acid (-COOH)	On Gold SAM (0.10 M ionic strength)	5.7 ± 0.2	[10]
Carboxylic Acid (-COOH)	On Gold SAM (1.0 M ionic strength)	4.4 ± 0.2	[10]
Thiol (-SH)	General Alkanethiols	~ 10.6	[11]

Note: The surface pKa of the carboxylic acid is highly dependent on the local environment and ionic strength of the surrounding medium.[10]

Reactivity and Stability

- **Self-Assembled Monolayer (SAM) Formation:** The most prominent chemical property of 11-MUA is its ability to spontaneously form dense, well-ordered monolayers on gold surfaces. [12][13] The sulfur atom of the thiol group forms a strong coordinative bond with the gold substrate.[14]
- **Carboxylic Acid Activation:** The terminal -COOH group can be readily activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS-ester.[3] This is the primary method for conjugating proteins, DNA, and other amine-containing molecules to the SAM surface.[3]

- **Oxidation:** Like other thiols, 11-MUA is susceptible to oxidation. The thiol group can be oxidized to form disulfides (-S-S-), especially in the presence of oxygen and certain metal ions. It is incompatible with strong oxidizing agents.[\[4\]](#)[\[15\]](#)
- **Thermal Stability:** When formed as a SAM on a gold surface, 11-MUA shows considerable thermal stability. Thermal desorption spectroscopy studies indicate that the intact molecule desorbs at approximately 550 K (277 °C).[\[12\]](#) Decomposition can occur at higher temperatures, often involving the cleavage of the S-C bond.[\[12\]](#)[\[13\]](#)
- **Chemical Stability:** The product is chemically stable under standard ambient conditions (room temperature).

Experimental Protocols

Protocol 1: Formation of 11-MUA Self-Assembled Monolayers on Gold

This protocol outlines the standard procedure for creating a high-quality 11-MUA SAM on a gold substrate.[\[13\]](#)

- **Substrate Preparation:**
 - Clean the gold substrate thoroughly. Common methods include sonication in ethanol and deionized water, followed by drying under a stream of dry nitrogen. For rigorous cleaning, UV-Ozone treatment or piranha solution etching (a 3:1 mixture of H₂SO₄ and H₂O₂) can be used, exercising extreme caution.
- **Solution Preparation:**
 - Prepare a 1-5 mM solution of 11-MUA in a high-purity solvent, typically 200-proof ethanol.[\[13\]](#)
 - To ensure the carboxylic acid group is protonated and does not interfere with assembly, the pH of the solution can be adjusted to approximately 2 by adding a small amount of HCl.
- **Immersion and Incubation:**

- Immerse the clean, dry gold substrate into the 11-MUA solution in a clean, sealed container. Handle the substrate only with clean tweezers.
 - To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen or argon.
 - Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
- Rinsing and Drying:
 - After incubation, remove the substrate from the thiol solution.
 - Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules. [\[13\]](#)
 - Sonicate the substrate in a fresh portion of ethanol for 1-3 minutes to remove any physisorbed multilayers.
 - Perform a final rinse with ethanol and dry the substrate under a gentle stream of dry nitrogen. The functionalized substrate is now ready for use or further modification.

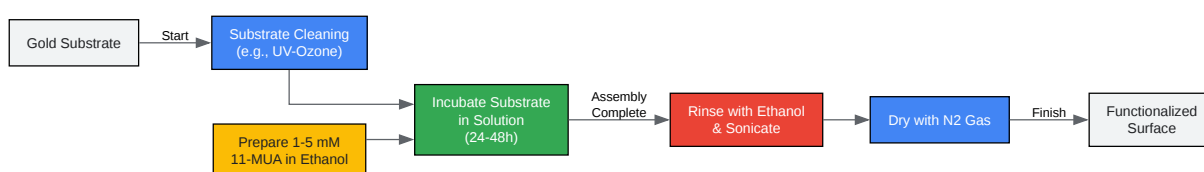


Diagram 1: Workflow for 11-MUA SAM Formation on Gold.

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Caption: Workflow for 11-MUA SAM Formation on Gold.

Protocol 2: Activation of the Carboxylic Acid Terminus of 11-MUA SAMs

This protocol describes the activation of the SAM surface for subsequent covalent attachment of amine-containing molecules.[\[3\]](#)[\[13\]](#)

- Reagent Preparation:
 - Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as deionized water or a phosphate-buffered saline (PBS) solution.
- Activation Reaction:
 - Immerse the 11-MUA functionalized gold substrate in a freshly prepared mixture of the EDC and NHS solutions.
 - Incubate for 15-30 minutes at room temperature to convert the terminal carboxylic acid groups into amine-reactive NHS-esters.
- Rinsing:
 - After activation, gently rinse the substrate with the buffer solution (e.g., PBS) to remove excess EDC, NHS, and byproducts. The surface is now activated and ready for immediate coupling with an amine-containing ligand.
- Amine Coupling:
 - Immediately immerse the activated substrate in a solution containing the amine-functionalized molecule (e.g., protein, antibody, DNA) and incubate for 1-2 hours at room temperature or 4 °C overnight.
- Quenching and Final Rinse:
 - (Optional) To deactivate any remaining NHS-esters, the surface can be treated with a quenching solution, such as 1 M ethanolamine or glycine.

- Rinse the substrate thoroughly with buffer and deionized water to remove non-covalently bound molecules and dry under nitrogen.

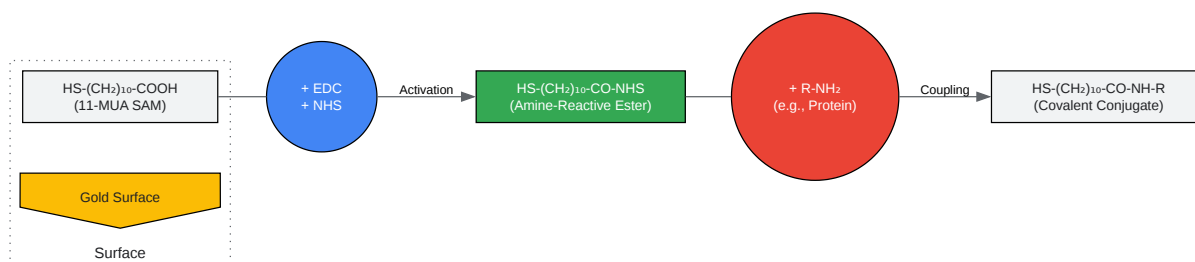


Diagram 2: EDC/NHS Activation of 11-MUA SAM.

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Caption: EDC/NHS Activation of 11-MUA SAM.

Protocol 3: General Method for Thiol pKa Determination via Raman-based pH Titration

This protocol provides a generalized workflow for determining the pKa of a thiol using Raman spectroscopy.^{[11][16]}

- Sample Preparation:
 - Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).
 - Dissolve the thiol compound (11-MUA) in each buffered solution to a known concentration. An internal reference standard (a compound with a stable Raman peak in the desired spectral region) should be included in each sample.
- Raman Spectroscopy:

- Acquire the Raman spectrum for each sample.
- Focus on the spectral region containing the S-H stretching peak (typically around 2500-2600 cm^{-1}). The intensity of this peak is proportional to the concentration of the protonated thiol (R-SH).
- Data Analysis:
 - For each spectrum, calculate the ratio of the S-H peak intensity to the intensity of the internal reference peak. This normalization corrects for variations in sample concentration and instrumental parameters.
 - Plot the normalized S-H peak intensity as a function of solution pH.
- pKa Determination:
 - The resulting plot will be a sigmoidal curve.
 - Fit the data to the Henderson-Hasselbalch equation. The pH at which the normalized intensity is at 50% of its maximum value corresponds to the pKa of the thiol group.[\[16\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 11-MUA and its SAMs.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic peaks for the thiol proton (-SH), the methylene protons (-CH₂-), and the carboxylic acid proton (-COOH).[\[17\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for confirming functional groups and studying SAM organization. Key vibrational bands include the S-H stretch (~2550 cm^{-1}), the C=O stretch of the carboxylic acid (~1700 cm^{-1}), and the C-H stretching modes of the alkyl chain (~2850-2920 cm^{-1}).[\[18\]](#)
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of 11-MUA (218.36 g/mol).[\[6\]](#)

- X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to characterize the elemental composition and chemical states of 11-MUA SAMs on substrates. It can confirm the presence of sulfur, carbon, and oxygen and verify the binding of the thiol to the gold surface.[19]

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